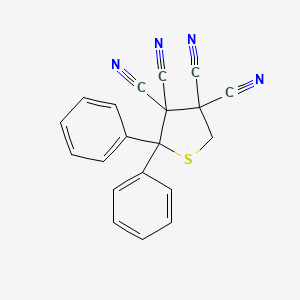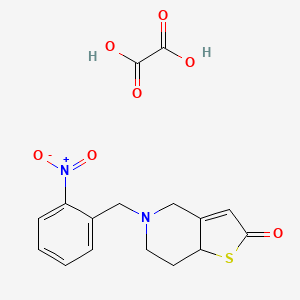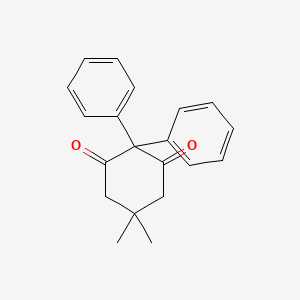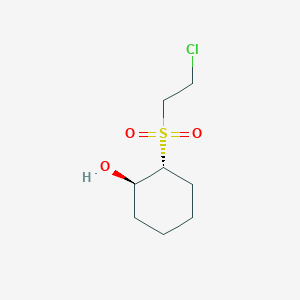diphenyl-lambda~5~-phosphane CAS No. 87109-17-9](/img/structure/B14414953.png)
[3-(2-Methyl-1,3-dioxolan-2-yl)propyl](oxo)diphenyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane: is a complex organophosphorus compound It features a unique structure that includes a dioxolane ring, a propyl chain, and a diphenylphosphane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphane with a suitable precursor that contains the 2-methyl-1,3-dioxolane moiety. One common method is the nucleophilic substitution reaction where diphenylphosphane reacts with a halogenated precursor under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphane group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphane group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphane oxide back to the phosphane.
Substitution: The dioxolane ring and the propyl chain can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenated reagents and bases like sodium hydride are often employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Regeneration of the original phosphane.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Biology: In biological research, it can be used to study the interactions of organophosphorus compounds with enzymes and other biomolecules.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or metal ions. The phosphane group can coordinate with metal centers, altering their reactivity and facilitating catalytic processes. The dioxolane ring may also participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Diethyl malonate: Another organophosphorus compound with different structural features.
Zwitterions: Compounds with both positive and negative charges, similar in their ability to interact with various molecular targets.
Heusler compounds: Magnetic intermetallics with different applications but similar in their complex structures.
Uniqueness: The unique combination of the dioxolane ring, propyl chain, and diphenylphosphane group in 3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane provides distinct reactivity and interaction profiles, making it valuable in specialized applications in catalysis and materials science.
Propriétés
Numéro CAS |
87109-17-9 |
|---|---|
Formule moléculaire |
C19H23O3P |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
2-(3-diphenylphosphorylpropyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C19H23O3P/c1-19(21-14-15-22-19)13-8-16-23(20,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3 |
Clé InChI |
DIUVTXHKHHESGN-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)CCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



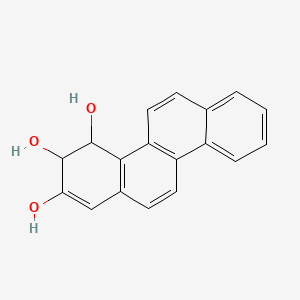
![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
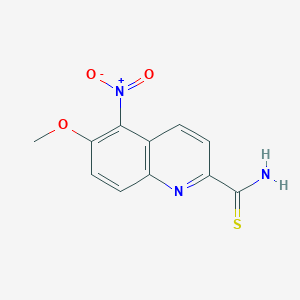
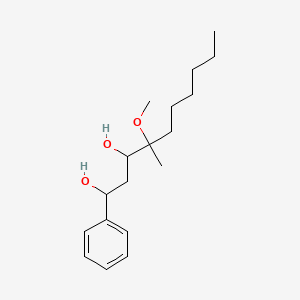
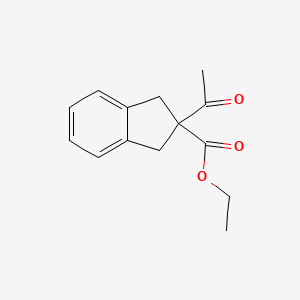
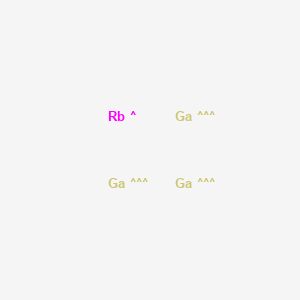
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14414906.png)
